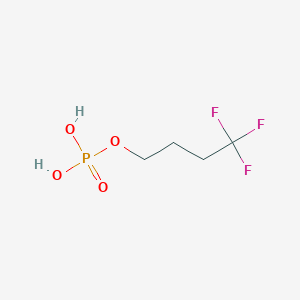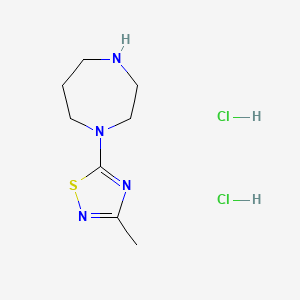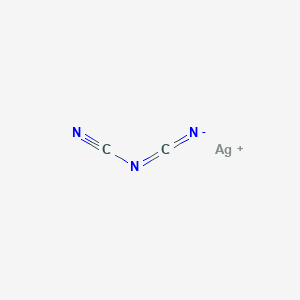
3-(Oxetan-3-ylidene)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetan-3-ylidene)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-ylidene)piperidine typically involves the formation of the oxetane ring followed by its incorporation into the piperidine structure. One common method is the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The oxetane can then be further manipulated to introduce the piperidine ring through various cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Oxetan-3-ylidene)piperidine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Both the oxetane and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., NaH) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
3-(Oxetan-3-ylidene)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Oxetan-3-ylidene)piperidine involves its interaction with molecular targets through its oxetane and piperidine rings. The oxetane ring can participate in ring-opening reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific effects .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.
Uniqueness: 3-(Oxetan-3-ylidene)piperidine is unique due to the presence of both an oxetane and a piperidine ring in its structure. This dual-ring system provides a combination of reactivity and stability that is not found in many other compounds. The oxetane ring’s strain makes it highly reactive, while the piperidine ring offers stability and the potential for various chemical modifications .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-(oxetan-3-ylidene)piperidine |
InChI |
InChI=1S/C8H13NO/c1-2-7(4-9-3-1)8-5-10-6-8/h9H,1-6H2 |
InChI-Schlüssel |
RAZGKLKEXBEZDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C2COC2)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)






![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
